naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone

Catalog No.
S1780886
CAS No.
914458-19-8
M.F
C26H25NO
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)m...

CAS Number

914458-19-8

Product Name

naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone

IUPAC Name

naphthalen-1-yl-(1-pentyl-5-phenylpyrrol-3-yl)methanone

Molecular Formula

C26H25NO

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C26H25NO/c1-2-3-9-17-27-19-22(18-25(27)21-12-5-4-6-13-21)26(28)24-16-10-14-20-11-7-8-15-23(20)24/h4-8,10-16,18-19H,2-3,9,17H2,1H3

InChI Key

JLXYYSHMURZHKI-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

1-naphthalenyl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)-methanone

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Molecular Pharmacology

Methods of Application or Experimental Procedures: The methods of application or experimental procedures for JWH-145 in molecular pharmacology involve various cell-based assay technologies. These are utilized to develop structure versus activity relationships (SAR) for the SCs and to explore the effects of these compounds on noncannabinoid receptor targets .

Psychoactive Substances Research

Summary of the Application: JWH-145, like other synthetic cannabinoid receptor agonists (SCRAs), has been studied as a new psychoactive substance (NPS). These substances have proliferated over the past decade and are structurally heterogeneous .

Methods of Application or Experimental Procedures: The methods of application or experimental procedures for JWH-145 in psychoactive substances research involve various cell-based assay technologies. These are utilized to develop structure versus activity relationships (SAR) for the SCRAs and to explore the effects of these compounds on noncannabinoid receptor targets .

Results or Outcomes: Many of the effects of SCRAs are qualitatively similar to those of the Δ 9 -tetrahydrocannabinol (Δ 9 -THC) found in cannabis. Unlike δ 9 -thc, scras are frequently associated with serious adverse effects, including cardiotoxicity, nephrotoxicity, and death .

Toxicology

Summary of the Application: JWH-145, along with other JWH compounds, has been examined for its toxicological properties .

Methods of Application or Experimental Procedures: The methods of application or experimental procedures for JWH-145 in toxicology involve various cell-based assay technologies. These are utilized to develop structure versus activity relationships (SAR) for the SCRAs and to explore the effects of these compounds on noncannabinoid receptor targets .

Results or Outcomes: The results of these studies are used to understand the potential toxic effects of these compounds, which can help inform public health responses and guide future research .

Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone is an organic compound characterized by a naphthalene moiety linked to a pyrrole ring that is further substituted with a pentyl and a phenyl group. This compound belongs to a class of synthetic cannabinoids, which are known for their interaction with cannabinoid receptors in the human body. The structural formula indicates a complex arrangement that may influence its biological activity and chemical reactivity.

JWH-030, like other synthetic cannabinoids, is believed to mimic the effects of THC (tetrahydrocannabinol), the primary psychoactive component of cannabis, by binding to the cannabinoid receptors CB1 and CB2 in the brain []. This activation triggers similar biological responses as THC, including intoxication, euphoria, and psychoactive effects [].

JWH-030 is a substance of concern due to its potential for abuse and psychoactive effects. Studies have shown that it can produce a variety of adverse effects, including:

  • Tachycardia (rapid heart rate) []
  • Hypertension (high blood pressure) []
  • Seizures []
  • Psychosis []
  • Coma []
  • Death []
, which are essential for its functionalization and application in various fields:

  • Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction can be performed using lithium aluminum hydride, potentially yielding alcohol derivatives.
  • Substitution: The presence of the carbonyl group allows for nucleophilic substitution reactions, where other functional groups can replace existing ones.

These reactions are fundamental in organic synthesis, allowing for the modification of the compound into derivatives with varied properties and applications.

Research indicates that naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone exhibits significant biological activity, particularly as a synthetic cannabinoid. Its interaction with cannabinoid receptors (CB1 and CB2) may result in effects similar to those of natural cannabinoids, including:

  • Analgesic properties: Potential use in pain management.
  • Antidepressant effects: Possible modulation of mood-related pathways.
  • Neuroprotective effects: Investigation into its ability to protect neuronal cells from damage.

These activities make it a subject of interest in pharmacological research, especially concerning its therapeutic potential.

The synthesis of naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone typically involves multiple steps:

  • Formation of the Pyrrole Ring: The initial step may involve the condensation of appropriate precursors to form the pyrrole structure.
  • Introduction of Substituents: The pentyl and phenyl groups can be introduced through alkylation or arylation reactions.
  • Coupling with Naphthalene Derivative: Finally, coupling reactions between the pyrrole derivative and naphthalene derivatives are performed to yield the target compound.

These methods utilize standard organic chemistry techniques and may require optimization for yield and purity.

Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone has potential applications across various fields:

  • Pharmaceuticals: As a candidate for developing new analgesics or antidepressants.
  • Material Science: Its properties may lend themselves to applications in organic electronics or as semiconductors due to its unique electronic characteristics.
  • Environmental Science: Investigated for its potential role in pollutant degradation processes.

These applications highlight the compound's versatility and importance in both scientific research and practical applications.

Interaction studies are crucial for understanding how naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone interacts with biological macromolecules. Techniques employed include:

  • Binding assays: To assess affinity towards cannabinoid receptors.
  • In vitro studies: Evaluating cellular responses to the compound's presence.
  • Molecular modeling: Predicting interactions at the molecular level.

Such studies are vital for elucidating the pharmacodynamics and pharmacokinetics of this compound, informing future therapeutic applications.

Several compounds share structural similarities with naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone, including:

Compound NameStructure FeaturesUnique Aspects
Naphthalen-1-yloctanoylindoleIndole ring with octanoyl groupKnown for its potent psychoactive effects
Naphthalen-1-yloctanoylpyrrolePyrrole ring with octanoyl groupExhibits anti-inflammatory properties
5-BromoindoleIndole ring with bromineInvestigated for neuroprotective properties

Uniqueness

Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone is unique due to its specific combination of functional groups that influence its reactivity and biological activities. The presence of both pentyl and phenyl substituents on the pyrrole ring, along with the naphthalene structure, contributes to its distinct profile compared to other similar compounds. This uniqueness enhances its potential as a therapeutic agent while offering avenues for further research into its mechanisms of action.

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Exact Mass

367.193614421 g/mol

Monoisotopic Mass

367.193614421 g/mol

Heavy Atom Count

28

UNII

JRT5F2Y0NA

Wikipedia

JWH-145

Dates

Modify: 2024-04-14
1.Kikura-Hanajiri, R.,Uchiyama, N., and Goda, Y. Survey of current trends in the abuse of psychotropic substances and plants in Japan. Leg.Med.(Tokyo) 13(3), 109-115 (2011).

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